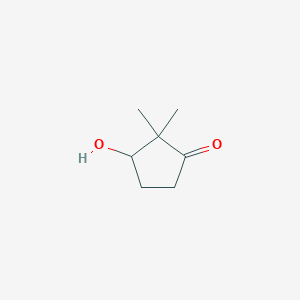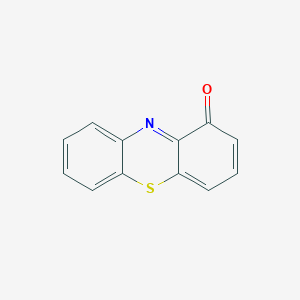![molecular formula C12H15IN2 B8620643 [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine](/img/structure/B8620643.png)
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine
Descripción general
Descripción
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features an indole core with an iodine atom at the 5-position and a dimethylaminoethyl side chain at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine typically involves the iodination of an indole precursor followed by the introduction of the dimethylaminoethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the indole ring. The resulting 5-iodoindole can then be reacted with N,N-dimethylethanolamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding indole derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: 2-(1H-indol-3-yl)-N,N-dimethylethanamine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine: Similar structure but with a bromine atom instead of iodine.
2-(5-Chloro-1H-indol-3-yl)-N,N-dimethylethanamine: Similar structure but with a chlorine atom instead of iodine.
2-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylethanamine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine imparts unique properties to the compound, such as increased molecular weight and potential for specific interactions with biological targets. The iodine atom can also influence the compound’s reactivity and stability compared to its halogenated analogs .
Propiedades
Fórmula molecular |
C12H15IN2 |
|---|---|
Peso molecular |
314.17 g/mol |
Nombre IUPAC |
2-(5-iodo-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H15IN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3 |
Clave InChI |
XYQLQZJFTUUKHM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CNC2=C1C=C(C=C2)I |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Imidazo[1,5-a]pyridin-3-yl)acetonitrile](/img/structure/B8620566.png)







![3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8620645.png)
![2,3,4,4a,9,9a-hexahydro-1H-indeno[2,1-b]pyridine](/img/structure/B8620646.png)




